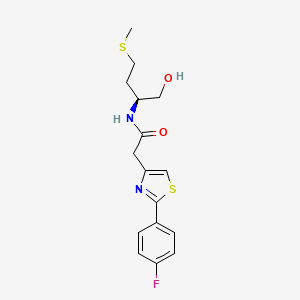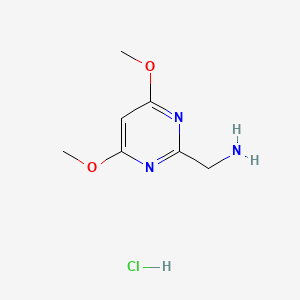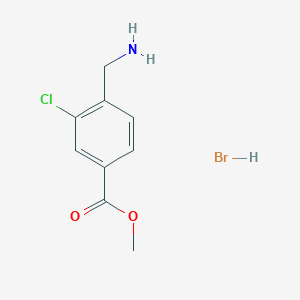
C16H19FN2O2S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-fluorophenyl)methyl]sulfanyl}ethyl)-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide involves several steps. One common method includes the reaction of 2-fluorobenzyl mercaptan with 2-bromoethylamine hydrobromide to form an intermediate, which is then reacted with 3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis , gas-phase synthesis , and liquid-phase synthesis are commonly employed . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-fluorophenyl)methyl]sulfanyl}ethyl)-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as or .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like or .
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones , while reduction reactions may produce thiols or amines .
Scientific Research Applications
N-(2-{[(2-fluorophenyl)methyl]sulfanyl}ethyl)-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide: has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-{[(2-fluorophenyl)methyl]sulfanyl}ethyl)-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors , thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-{[(2-fluorophenyl)methyl]sulfanyl}ethyl)-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide include:
- N-(2-{[(2-chlorophenyl)methyl]sulfanyl}ethyl)-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide
- N-(2-{[(2-bromophenyl)methyl]sulfanyl}ethyl)-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide
- N-(2-{[(2-iodophenyl)methyl]sulfanyl}ethyl)-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide .
Uniqueness
The uniqueness of N-(2-{[(2-fluorophenyl)methyl]sulfanyl}ethyl)-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide lies in its fluorine substitution, which imparts distinct physicochemical properties and biological activity compared to its analogs. The presence of the fluorine atom can influence the compound’s lipophilicity , metabolic stability , and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H19FN2O2S2 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]acetamide |
InChI |
InChI=1S/C16H19FN2O2S2/c1-22-7-6-13(9-20)18-15(21)8-14-10-23-16(19-14)11-2-4-12(17)5-3-11/h2-5,10,13,20H,6-9H2,1H3,(H,18,21)/t13-/m0/s1 |
InChI Key |
CSFZZRMDCDDQIR-ZDUSSCGKSA-N |
Isomeric SMILES |
CSCC[C@@H](CO)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)F |
Canonical SMILES |
CSCCC(CO)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine](/img/structure/B12625193.png)
![1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone](/img/structure/B12625196.png)

![2-[(3,5,5-Trimethylhexyl)oxy]oxane](/img/structure/B12625214.png)
![2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12625218.png)
![3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625220.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dihydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12625232.png)
![(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one](/img/structure/B12625235.png)

![2-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12625248.png)

![4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol](/img/structure/B12625266.png)
